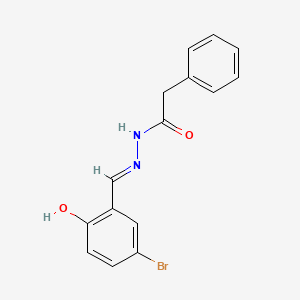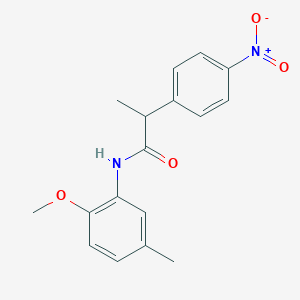![molecular formula C20H21FN2O3 B6128705 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-phenoxypropanamide](/img/structure/B6128705.png)
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-phenoxypropanamide, commonly known as FPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPPP is a synthetic molecule that belongs to the class of pyrrolidinyl amides and acts as an agonist of the cannabinoid receptor CB1.
作用机制
FPPP acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation, the CB1 receptor modulates various intracellular signaling pathways, leading to the regulation of various physiological processes. FPPP binds to the CB1 receptor and activates it, leading to the modulation of these processes.
Biochemical and Physiological Effects
FPPP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to modulate pain sensation, appetite, and mood, among other processes. FPPP has also been shown to have potential as a therapeutic agent for the treatment of various conditions, including chronic pain, obesity, and mood disorders.
实验室实验的优点和局限性
FPPP has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, making it readily available for research. FPPP is also highly selective for the CB1 receptor, minimizing off-target effects. However, FPPP has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptor subtypes.
未来方向
There are several future directions for research on FPPP. One direction is to investigate the potential of FPPP as a therapeutic agent for the treatment of various conditions, including chronic pain, obesity, and mood disorders. Another direction is to develop new compounds that target the CB1 receptor system with greater selectivity and efficacy. Additionally, further research is needed to better understand the mechanisms underlying the effects of FPPP on various physiological processes.
Conclusion
In conclusion, FPPP is a synthetic molecule that has gained attention in the scientific community due to its potential as a CB1 receptor agonist. FPPP has been used in various scientific research applications to investigate the role of the CB1 receptor system in regulating various physiological processes and to develop new therapeutic agents that target this system. FPPP has several advantages for use in lab experiments, including its availability and selectivity for the CB1 receptor. However, FPPP also has several limitations, including its potential for abuse and lack of selectivity for other cannabinoid receptor subtypes. Further research is needed to better understand the potential of FPPP as a therapeutic agent and to develop new compounds that target the CB1 receptor system with greater selectivity and efficacy.
合成方法
FPPP can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzylamine with 3-phenoxypropanoyl chloride in the presence of a base. The resulting intermediate is then reacted with pyrrolidine-2,5-dione to obtain the final product, FPPP. The synthesis of FPPP is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
FPPP has been used in various scientific research applications due to its potential as a CB1 receptor agonist. The cannabinoid receptor system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. FPPP has been used in studies to investigate the role of the CB1 receptor system in these processes and to develop new therapeutic agents that target this system.
属性
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-16-6-4-5-15(11-16)13-23-14-17(12-20(23)25)22-19(24)9-10-26-18-7-2-1-3-8-18/h1-8,11,17H,9-10,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSONSJGALULROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{methyl[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amino}-1-phenylethanol](/img/structure/B6128626.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6128634.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B6128638.png)
![ethyl 5,7-dimethyl-2-{[(4-methylphenyl)amino]carbonyl}pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6128645.png)
![methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6128651.png)

![7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6128665.png)
![N-(1-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6128680.png)
![methyl 6-[1-(4-chlorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6128682.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6128688.png)

![2-(4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one](/img/structure/B6128699.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B6128720.png)
![4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B6128728.png)